4-Fluoro-2-hydroxybenzoic Acid

Overview

Description

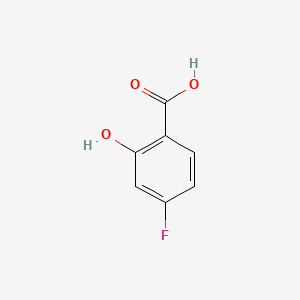

4-Fluoro-2-hydroxybenzoic acid (CAS 345-29-9), also known as 4-fluorosalicylic acid, is a fluorinated derivative of salicylic acid with the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol . It features a hydroxyl (-OH) group at the ortho position and a fluorine atom at the para position relative to the carboxylic acid moiety. This compound is widely utilized in pharmaceutical and chemical synthesis, particularly as a precursor for bioactive molecules such as autophagy activators and enzyme-targeting ligands . Its synthesis typically involves halogenation or coupling reactions, as demonstrated in the preparation of benzamide derivatives using thionyl chloride and toluene .

Preparation Methods

Synthesis from 2,4-Difluorobenzoic Acid

One of the most common methods involves the reaction of 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction conditions are critical for achieving a high yield.

- Reactants:

- 2,4-Difluorobenzoic acid (500 g)

- Sodium hydroxide (253 g)

- Dimethyl sulfoxide (4 L)

-

- Temperature: 130 °C

- Duration: 8 hours

-

- Mix the reactants in a four-necked flask and heat to the specified temperature.

- Monitor the reaction using thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture and pour it into ice water.

- Adjust the pH to between 2 and 3 using concentrated hydrochloric acid.

- Filter the precipitate and wash with water to obtain the product.

Yield: Approximately 90% of 4-fluorosalicylic acid is obtained as a white solid.

Alternative Synthesis Routes

Other methods reported include:

Summary of Preparation Methods

| Method | Key Reactants | Conditions | Yield |

|---|---|---|---|

| From 2,4-Difluorobenzoic Acid | Sodium Hydroxide, DMSO | 130 °C, 8 hours | ~90% |

| Fluorinated Compounds | Various fluorinated compounds | Variable | Variable |

| Hydrazine Hydrate Reaction | Ester derivatives | Reflux with hydrazine | Variable |

The synthesis of 4-fluoro-2-hydroxybenzoic acid has been extensively studied due to its applications in various fields. Research indicates that using different solvents and adjusting reaction parameters such as temperature and time can significantly affect yield and purity.

Solvent Effects: DMSO is preferred for its ability to dissolve both polar and non-polar compounds, facilitating effective reactions under high temperatures.

Reaction Monitoring: TLC remains a standard method for monitoring reaction progress, allowing chemists to ascertain when to terminate reactions for optimal yields.

The preparation of this compound can be effectively achieved through multiple synthetic routes, with each method offering distinct advantages based on available materials and desired outcomes. The predominant method utilizing sodium hydroxide and DMSO provides high yields and purity, making it a favored approach in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxybenzoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted salicylic acid derivatives.

Scientific Research Applications

4-Fluoro-2-hydroxybenzoic Acid is utilized in multiple scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex fluorinated compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluorosalicylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Lacks the fluorine atom at the para position but retains the hydroxyl and carboxylic acid groups.

- Properties: Molecular weight: 138.12 g/mol (vs. 156.11 g/mol for the fluorinated analog) . pKa: ~4.5 (carboxylic acid) and ~9.7 (phenolic -OH), compared to 4-fluoro-2-hydroxybenzoic acid’s lower pKa (~2.5 for -COOH and ~8.2 for -OH due to fluorine’s electron-withdrawing effects).

- Applications : Primarily used as a preservative and in polymer synthesis. The absence of fluorine reduces its metabolic stability compared to its fluorinated counterpart .

3-Fluoro-4-hydroxybenzoic Acid (CAS 350-29-8)

- Structure : Fluorine at the meta position relative to the hydroxyl group.

- Properties :

- Biological Activity : Less studied in drug development, likely due to unfavorable spatial interactions in enzyme binding pockets.

5-(4-Fluorophenyl)-2-hydroxybenzoic Acid (CAS 345-29-9)

- Structure : A biphenyl derivative with a fluorophenyl group at the para position of the salicylic acid backbone .

- Properties: Molecular weight: 262.22 g/mol (significantly higher due to the biphenyl group).

Comparative Data Table

Key Research Findings

Synthetic Utility : this compound is a critical intermediate in synthesizing autophagy activators, such as compound 15 in , which showed enhanced bioactivity due to fluorine’s electronegativity stabilizing molecular interactions .

Radiopharmaceutical Potential: Fluorinated derivatives, including methyl-5-bromo-4-fluoro-2-hydroxybenzoate, are precursors for [¹⁸F]FDOPA, a radiopharmaceutical used in positron emission tomography (PET) imaging .

Structural Advantages: Compared to non-fluorinated analogs, the para-fluoro group in this compound improves metabolic stability and membrane permeability, as seen in ligand synthesis for human aldolase targets .

Biological Activity

4-Fluoro-2-hydroxybenzoic acid (CAS No. 345-29-9) is a fluorinated derivative of salicylic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure that includes a hydroxyl group and a fluorine atom, influencing its reactivity and biological interactions.

The molecular formula for this compound is C₇H₅FO₃, with a molar mass of approximately 156.11 g/mol. Its structural features include:

- Hydroxyl group (-OH) : Contributes to its acidity and potential for hydrogen bonding.

- Fluorine atom : Enhances lipophilicity and may affect the compound's interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. Specifically, compounds derived from this structure have shown promising efficacy in inhibiting viral replication. For instance, one study reported that a related compound exhibited an effective concentration (EC₅₀) of 1.00 μM with low cytotoxicity (CC₅₀ = 4.73 μM) in Vero-E6 cells, indicating a favorable therapeutic index .

The antiviral mechanism appears to be associated with modulating autophagy processes within host cells, as evidenced by the down-regulation of SKP2 expression and up-regulation of BECN1 levels upon treatment with specific derivatives . This suggests that this compound may play a role in enhancing cellular defenses against viral infections.

Cytotoxicity Studies

Cytotoxicity assessments have shown variable results depending on the specific derivatives studied. The structure-activity relationship (SAR) indicates that modifications to the benzoic acid moiety can significantly alter the cytotoxic profile. For example, certain substitutions have led to enhanced potency against target cells while maintaining lower toxicity levels .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Substituents at various positions on the aromatic ring can influence both antiviral activity and cytotoxicity.

- Electron-withdrawing groups , such as fluorine or chlorine, at specific positions enhance biological activity while maintaining acceptable toxicity profiles .

Data Table: Biological Activity Overview

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| This compound derivative A | 1.00 | 4.73 | 4.73 |

| 4-Chloro-5-fluoro-2-hydroxybenzoic acid | 0.50 | 3.00 | 6.00 |

| Unmodified salicylic acid | 5.00 | 10.00 | 2.00 |

Case Studies

- Antiviral Efficacy : A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness in inhibiting SARS-CoV-2 replication through modulation of autophagy .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of several derivatives on human cell lines, revealing that while some compounds exhibited significant antiviral activity, they also posed risks for cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves demethylation of fluorinated methoxybenzoic acid derivatives. For example, 2-fluoro-4-methoxybenzoic acid can be treated with BBr₃ in dichloromethane to cleave the ether bond, yielding 2-fluoro-4-hydroxybenzoic acid with ~57% yield after HPLC purification . Adjusting stoichiometry, temperature (e.g., −78°C for BBr₃ reactions), and purification methods (e.g., silica column chromatography with ethyl acetate/petroleum ether) can optimize yield. Alternative routes include nucleophilic fluorination of hydroxyl precursors or hydrolysis of fluorinated esters .

Q. How is this compound characterized analytically, and which techniques are critical for confirming purity?

- Methodological Answer : Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns (e.g., C18) with acetic acid/methanol/water mobile phases .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to confirm substitution patterns (e.g., fluorine at C4, hydroxyl at C2) and rule out regioisomers.

- X-ray Crystallography : For structural confirmation, as demonstrated in studies of related fluorinated benzoic acids, which reveal intramolecular hydrogen bonding (e.g., O–H⋯O) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for fluorinated hydroxybenzoic acids?

- Methodological Answer : Discrepancies often arise from side reactions (e.g., over-fluorination or incomplete demethylation). Systematic analysis includes:

- Reaction Monitoring : Using TLC or in-situ NMR to track intermediate formation.

- Byproduct Identification : LC-MS or GC-MS to detect impurities like 3-fluoro-4-hydroxybenzoic acid or difluorinated analogs .

- Optimization Studies : Varying catalysts (e.g., HOBr vs. BBr₃) and solvents (polar aprotic vs. halogenated) to suppress competing pathways .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Focus on enzymes with known affinity for salicylate derivatives, such as cyclooxygenase (COX) or β-hydroxyacid dehydrogenases.

- Assay Design : Competitive inhibition assays using fluorometric or calorimetric (ITC) methods to measure binding constants (Kᵢ).

- SAR Analysis : Compare activity with analogs like 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) to assess the impact of fluorine position on potency .

Q. What crystallographic insights exist for fluorinated hydroxybenzoic acids, and how do intermolecular interactions affect solid-state properties?

- Methodological Answer : X-ray studies reveal:

- Hydrogen-Bonded Dimers : Carboxylic acid groups form cyclic O–H⋯O dimers, stabilizing the crystal lattice .

- Conformational Flexibility : Two independent molecules in the asymmetric unit (e.g., dihedral angles of 55.63° and 52.65° between aromatic rings) suggest rotational freedom in the solid state .

- Weak Interactions : C–H⋯F contacts contribute to packing efficiency, which can influence solubility and melting behavior .

Q. How can computational methods predict the thermodynamic stability and solubility of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate Gibbs free energy to compare stability with isomers (e.g., 3-fluoro-4-hydroxybenzoic acid) .

- Solubility Prediction : Use COSMO-RS models to estimate solubility in solvents like water, ethanol, or DMSO, validated by experimental assays (e.g., shake-flask method) .

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) confirms predicted melting points (183–185°C) and polymorphic transitions .

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZOLDXHOCCNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188057 | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-29-9 | |

| Record name | 4-Fluoro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.